The synthesis of PHM-27 occurs via post-translational modifications of the prepro-VIP precursor protein. The precursor undergoes enzymatic cleavage to yield the active peptide. The synthesis process can be summarized as follows:
The specific conditions under which these processes occur, such as cellular environment and enzymatic activity, can significantly influence the yield and activity of PHM-27.
PHM-27 has a well-defined molecular structure characterized by its amino acid sequence, which includes an NH2-terminal histidine and a COOH-terminal methionine amide. The molecular formula can be represented as C₁₄H₁₉N₃O₃S, with a molecular weight of approximately 297.38 g/mol. The structural features include:
PHM-27 participates in several biochemical reactions primarily related to its interaction with receptors. Key reactions include:
These reactions are crucial for understanding the functional implications of PHM-27 in physiological contexts.
The mechanism of action for PHM-27 involves its binding to the human calcitonin receptor, which triggers a series of intracellular events:
This mechanism highlights the importance of PHM-27 in endocrine signaling and its potential therapeutic implications.
PHM-27 exhibits several notable physical and chemical properties:
Understanding these properties is essential for exploring potential applications in therapeutic contexts.
PHM-27 has several scientific applications, particularly in biomedical research:
Peptide Histidine Methionine-27 (PHM-27) was first identified in 1983 during molecular cloning studies of the human vasoactive intestinal polypeptide precursor (prepro-Vasoactive Intestinal Polypeptide). Researchers analyzing the complementary DNA sequence derived from human neuroblastoma messenger RNA discovered a novel peptide encoded within the same precursor protein as Vasoactive Intestinal Polypeptide. This 27-amino acid peptide, characterized by an N-terminal histidine and C-terminal methionine amide, was designated PHM-27, reflecting its terminal residues and length [1] [3].
The nomenclature distinguishes it from the closely related porcine peptide PHI-27 (Peptide Histidine Isoleucine), identified two years earlier in 1981. While porcine PHI-27 terminates in isoleucine, the human counterpart terminates in methionine, hence the designation PHM-27. This discovery marked a significant advancement in understanding the complexity of neuropeptide precursor processing, revealing that human prepro-Vasoactive Intestinal Polypeptide encodes two biologically active peptides (Vasoactive Intestinal Polypeptide and PHM-27) rather than one [1] [8].
Table 1: Key Events in PHM-27 Discovery
Year | Event | Significance |
---|---|---|
1981 | Isolation of porcine PHI-27 | First identification of a VIP-related peptide |
1983 | Cloning of human prepro-Vasoactive Intestinal Polypeptide cDNA | Identification of PHM-27 encoded within VIP precursor |
1983 | Structural characterization of PHM-27 | Confirmation of 27-amino acid sequence with C-terminal methionine amide |
1985 | Determination of gene organization | Demonstration of separate exons encoding Vasoactive Intestinal Polypeptide and PHM-27 |
PHM-27 is a definitive member of the Vasoactive Intestinal Polypeptide/Secretin/Glucagon superfamily, a group of structurally and functionally related peptide hormones and neuropeptides. This superfamily, classified as class B G protein-coupled receptor ligands, shares a common evolutionary origin and structural motifs, including a tendency to form amphipathic α-helices critical for receptor interaction [2] [6].
Structurally, PHM-27 exhibits significant homology to Vasoactive Intestinal Polypeptide, sharing approximately 50% amino acid sequence identity. The primary structure of human PHM-27 is: H-His-Ala-Asp-Gly-Val-Phe-Thr-Ser-Asp-Phe-Ser-Lys-Leu-Leu-Gly-Gln-Leu-Ser-Ala-Lys-Lys-Tyr-Leu-Glu-Ser-Leu-Met-NH₂. Key structural features include:
Table 2: Structural Classification of PHM-27 Within the Secretin Superfamily
Superfamily Subgroup | Representative Peptides | Shared Features with PHM-27 |
---|---|---|
Vasoactive Intestinal Polypeptide/PHM subfamily | Vasoactive Intestinal Polypeptide, PHM-27, PHI-27 | High sequence homology; co-encoded in same precursor; similar receptor specificity |
Secretin/Pituitary Adenylate Cyclase-Activating Polypeptide subfamily | Secretin, Pituitary Adenylate Cyclase-Activating Polypeptide | Conserved helical domains; similar precursor processing |
Glucagon subfamily | Glucagon, Glucagon-Like Peptide-1, Glucagon-Like Peptide-2 | Moderate sequence homology; conserved disulfide bonds |
Corticotropin-Releasing Hormone subfamily | Corticotropin-Releasing Hormone, Urocortins | Limited homology; similar receptor signaling pathways |
PHM-27 operates through interaction with class B G protein-coupled receptors, notably exhibiting high affinity for Vasoactive Intestinal Polypeptide/Pituitary Adenylate Cyclase-Activating Polypeptide receptors (VPAC1 and VPAC2). However, it demonstrates distinct receptor activation profiles compared to Vasoactive Intestinal Polypeptide, particularly regarding its potent agonism at the human calcitonin receptor (half-maximal effective concentration = 11 nM) [4] [9] [10].
The evolutionary relationship between PHM-27 and porcine PHI-27 exemplifies both conservation and divergence within neuropeptide biology. Phylogenetic analysis reveals these peptides share a common ancestral gene, with diversification occurring after the mammalian radiation. Despite species-specific differences, the preservation of the PHM/PHI peptide within the Vasoactive Intestinal Polypeptide precursor across mammals underscores its physiological importance [2] [6].
Comparative sequence analysis highlights striking conservation: human PHM-27 differs from porcine PHI-27 by only two amino acid substitutions at positions 12 and 27. In porcine PHI-27, lysine at position 12 is replaced by arginine, and the C-terminal methionine is replaced by isoleucine. These substitutions yield the porcine peptide's designation as PHI-27 (Peptide Histidine Isoleucine-27). Despite these minimal changes, functional studies reveal significant pharmacological differences:
Gene organization studies provide insight into evolutionary mechanisms. The human Vasoactive Intestinal Polypeptide/PHM-27 gene contains seven exons, with Vasoactive Intestinal Polypeptide and PHM-27 encoded on two adjacent exons (exons 4 and 5 respectively). These exons share an identical 9-nucleotide sequence at their 3' splice sites, suggesting evolution through exon duplication followed by sequence divergence. This genomic arrangement is conserved across mammals, though the encoded peptide sequences exhibit species-specific variations in the PHM/PHI segment [8].
Functional conservation is observed in metabolic regulation studies. Transgenic mice expressing the human Vasoactive Intestinal Polypeptide/PHM-27 gene in pancreatic β-cells demonstrate enhanced glucose-induced insulin secretion, mirroring effects observed with porcine PHI-27 administration. This suggests preserved roles in glucose homeostasis despite sequence variations, highlighting functional conservation of the PHM/PHI peptide across mammalian species [4] [9].
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7